Planar Conformational Preference and Enhanced Hyperpolarizability of 2-Phenylpyrazine vs. Biphenyl and 2-Phenylpyridine
Computational analysis using HF theory and B3LYP/6-31++G(d,p) methods demonstrates that 2-phenylpyrazine adopts a near-planar equilibrium conformation with a torsional angle significantly smaller than biphenyl. This planarity maximizes hyperpolarizability (β), a key determinant of nonlinear optical (NLO) response [1]. The study explicitly compared 2-phenylpyrazine with 2-,4-,5-phenylpyrimidine, 3-,4-phenylpyridazine, and phenyltetrazines, establishing that compounds with ortho nitrogen lone pairs exhibit similar conformational behavior but distinct electronic polarizabilities [1].
| Evidence Dimension | Equilibrium dihedral angle and hyperpolarizability (β) for maximum NLO response |
|---|---|
| Target Compound Data | Maximum hyperpolarizability obtained at planar conformation; ortho nitrogen lone pair influences torsional potential |
| Comparator Or Baseline | Biphenyl: torsional angle ~42°; 2-phenylpyridine: torsional angle ~21° (literature values cited in study) |
| Quantified Difference | 2-Phenylpyrazine exhibits greater planarity than biphenyl; hyperpolarizability maximized in planar conformation for all phenyl azabenzenes |
| Conditions | HF theory and B3LYP hybrid DFT with 6-31++G(d,p) basis set; gas-phase computational model |
Why This Matters
Enhanced planarity and NLO response differentiates 2-phenylpyrazine from biphenyl-based materials for applications in organic photonics and electro-optic device development.
- [1] Kurt, M., et al. (2011). Torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines. Computational and Theoretical Chemistry, 977(1-3), 22-28. View Source
